molecular formula C16H14N2O2S B3532303 (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3532303
M. Wt: 298.4 g/mol
InChI Key: HOXDWIJOIPXUJU-NTEUORMPSA-N
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Description

(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • tert-Butyl carbamate

Uniqueness

This compound stands out due to its unique combination of an indole and thiazolidine-2,4-dione moiety

Properties

IUPAC Name

(5E)-5-[(1-methylindol-3-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-3-8-18-15(19)14(21-16(18)20)9-11-10-17(2)13-7-5-4-6-12(11)13/h3-7,9-10H,1,8H2,2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDWIJOIPXUJU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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